1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one
Description
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one is a synthetic organic compound characterized by a propan-1-one backbone substituted with two 4-methoxyphenyl groups at positions 1 and 3, and a 4-methylphenyl sulfonyl group at position 2.
Properties
IUPAC Name |
1,3-bis(4-methoxyphenyl)-3-(4-methylphenyl)sulfonylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O5S/c1-17-4-14-22(15-5-17)30(26,27)24(19-8-12-21(29-3)13-9-19)16-23(25)18-6-10-20(28-2)11-7-18/h4-15,24H,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLADPIUTYFBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.
The synthesis of this compound typically involves the reaction of 4-methoxybenzaldehyde with 4-methylthiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic addition followed by condensation to form the desired product. The compound can be characterized by its chemical structure represented as follows:
- SMILES :
COc1ccc(cc1)C(=O)CC(=O)c2ccc(OC)cc2 - InChI :
1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, in vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest that modifications to the core structure can enhance antimicrobial efficacy .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies focusing on breast cancer cell lines such as MCF-7 and MDA-MB-231. In these studies, the compound exhibited cytotoxic effects with IC50 values indicating moderate activity against these cancer cell lines.
Research indicates that the mechanism of action may involve:
- Induction of apoptosis through caspase activation.
- Inhibition of DNA biosynthesis in cancer cells.
In one study, compounds with similar structures were shown to decrease DNA biosynthesis to approximately 70% at a concentration of 100 µM in MCF-7 cells .
| Cell Line | IC50 (µM) | Effect on DNA Biosynthesis (%) |
|---|---|---|
| MCF-7 | ~6.6 | 70% at 100 µM |
| MDA-MB-231 | Variable | Moderate effect |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that lead to apoptosis.
- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to cell death in cancerous cells .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of synthesized derivatives against clinical isolates. Compound 7b demonstrated significant activity, leading researchers to explore structural modifications to enhance efficacy further.
Case Study 2: Anticancer Studies
In vitro tests on breast cancer cell lines showed that compounds derived from the parent structure exhibited varying degrees of cytotoxicity. The presence of methoxy groups was crucial for enhancing anticancer activity.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonyl-containing compounds exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of this compound can target specific signaling pathways involved in tumor growth and metastasis.
Antimicrobial Properties
The antibacterial and antifungal activities of sulfonyl compounds have been documented extensively. 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one has demonstrated effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several studies. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, suggesting potential applications in treating inflammatory diseases.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal examined the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with varying concentrations led to a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against standard strains of bacteria and fungi. The findings revealed that it possessed notable inhibitory effects on microbial growth, supporting its application in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of propan-1-one derivatives with varying substituents on the phenyl rings and sulfonyl/sulfanyl groups. Key structural analogs and their properties are summarized below:
Table 1: Structural and Physicochemical Comparison
Preparation Methods
Formation of α,β-Unsaturated Ketone Intermediate
A mixture of 4-methoxybenzaldehyde (10.0 g, 73.5 mmol) and acetylacetone (7.5 mL, 73.5 mmol) in ethanol undergoes Knoevenagel condensation catalyzed by piperidine (0.5 mL). The reaction refluxes at 80°C for 6 hours, yielding a yellow crystalline solid (Yield: 85%).
Key reaction parameters:
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Catalyst | Piperidine (0.5 mL) |
| Solvent | Ethanol |
Sulfonylation at β-Position
The intermediate (8.2 g, 30 mmol) reacts with 4-methylbenzenesulfonyl chloride (6.3 g, 33 mmol) in anhydrous DMF under nitrogen. Triethylamine (9.2 mL, 66 mmol) is added dropwise at −10°C to suppress electrophilic aromatic substitution byproducts. After stirring for 12 hours at room temperature, the mixture is poured into ice-water, and the precipitate is filtered (Yield: 72%).
Characterization data:
Nucleophilic Addition of 4-Methoxyphenyl Group
The sulfonylated product (5.0 g, 11.8 mmol) reacts with 4-methoxyphenylmagnesium bromide (14.1 mmol) in THF at 0°C. After quenching with saturated NHCl, the organic layer is extracted with ethyl acetate and purified via silica gel chromatography (PE:EtOAc = 3:1) to afford the title compound as a white solid (Yield: 68%).
Optimization of Reaction Conditions
Catalytic Systems for Cross-Coupling
Comparative studies show that Pd(dppf)Cl·CHCl outperforms Pd(PPh) in Suzuki-Miyaura couplings, achieving yields >90% vs. 75%. The optimal catalyst loading is 5 mol%, with higher concentrations leading to palladium black formation.
Solvent and Temperature Effects
| Solvent | Temperature | Yield |
|---|---|---|
| Dioxane | 100°C | 93% |
| THF | 65°C | 78% |
| DMF | 120°C | 61% |
Polar aprotic solvents like dioxane facilitate better solubility of boronic acid intermediates, while excessive temperatures in DMF promote decomposition.
Purification and Quality Control
Chromatographic Techniques
Final purification employs gradient elution (0–10% MeOH in DCM) to separate residual sulfonic acid impurities. Analytical HPLC (5.5-minute method) confirms >95% purity at 214 nm.
Spectroscopic Characterization
-
-NMR (100 MHz, CDCl) : δ 196.5 (C=O), 163.2 (OCH), 144.7 (SO), 132.1–114.8 (aromatic C), 56.1 (OCH), 21.3 (CH).
-
IR (KBr) : 1675 cm (C=O), 1320–1150 cm (SO asym/sym stretch).
Scalability and Industrial Considerations
Batch reactions at 100-g scale demonstrate consistent yields (65–70%) using:
-
Cost-saving measures : Recycled Pd catalysts via extractive workup.
-
Safety protocols : Slow addition of sulfonyl chlorides to prevent exotherms.
Environmental impact assessments recommend solvent recovery systems to reduce DMF waste by 40% .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,3-Bis(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propan-1-one, and how do reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves sequential Friedel-Crafts acylation and sulfonylation. A propanone backbone is constructed via acylation of 4-methoxyphenyl groups, followed by sulfonylation at the central carbon using 4-methylbenzenesulfonyl chloride. Key parameters include:
- Temperature Control: Maintain ≤0°C during sulfonylation to avoid side reactions (e.g., over-sulfonation).
- Catalyst Selection: Use Lewis acids like AlCl₃ for Friedel-Crafts steps, but ensure strict anhydrous conditions to prevent hydrolysis.
- Solvent Choice: Dichloromethane or toluene optimizes solubility and reaction kinetics.
Yield improvements (up to 75%) are achieved by slow addition of sulfonylating agents and inert atmosphere (N₂/Ar) to stabilize intermediates. For analogous propanone syntheses, hydroacylation strategies (e.g., using dimethyl(phenyl)silyl precursors) have shown 59% efficiency .
Basic: How can purity and structural identity be confirmed post-synthesis?
Methodological Answer:
A multi-technique approach is critical:
- Chromatography: HPLC with UV detection (λ = 254–280 nm) using C18 columns and acetonitrile/water gradients resolves impurities.
- Spectroscopy:
- ¹H/¹³C NMR: Verify methoxy (δ 3.7–3.9 ppm), sulfonyl (δ 7.6–8.1 ppm for aromatic protons), and carbonyl (δ 190–210 ppm in ¹³C) groups.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺ expected at m/z 454.14) and isotopic patterns.
- Melting Point: Compare to literature values (if available). Cross-referencing with ChemSpider ID 224834 ensures consistency .
Basic: What crystallization conditions yield high-quality single crystals for X-ray diffraction?
Methodological Answer:
Slow evaporation from mixed polar/non-polar solvents (e.g., ethyl acetate/hexane) at 4°C promotes crystal growth. For chalcone derivatives, similar protocols achieved 0.004 Å mean (C–C) bond-length precision in X-ray studies . Key steps:
- Solvent Saturation: Pre-saturate solutions to avoid rapid nucleation.
- Seeding: Introduce microcrystals to enhance lattice formation.
- Temperature Gradients: Gradual cooling (e.g., 25°C → 4°C over 48 hrs) minimizes defects.
Use SHELXL for refinement, noting that disordered sulfonyl or methoxy groups may require TLS parameterization .
Advanced: How are crystallographic refinement challenges (e.g., disorder, twinning) addressed using SHELX software?
Methodological Answer:
SHELXL handles disorder via:
- PART Instructions: Split disordered groups (e.g., rotating methoxy) into discrete sites with occupancy refinement.
- SIMU/SADI Commands: Restrain bond distances/angles in mobile regions.
For twinning (common in non-centrosymmetric crystals), use the TWIN command with HKLF5 data. In high-resolution datasets (≤1.0 Å), anisotropic refinement of sulfonyl oxygen atoms improves accuracy. SHELXE pipelines robustly phase macromolecular analogs, but small-molecule twinning requires manual BASF parameter adjustment .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. DFT predictions) be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotameric equilibria). Strategies include:
- Variable-Temperature NMR: Cool samples to –40°C to "freeze" conformers and resolve splitting.
- DFT Benchmarking: Compare computed chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. For sulfonyl propanones, deviations >0.5 ppm in carbonyl ¹³C signals suggest solvent polarity effects or incorrect tautomer modeling.
- 2D NMR (COSY/NOESY): Confirm through-space interactions between methoxy and sulfonyl groups to validate proposed conformers .
Advanced: What strategies enable enantioselective synthesis of sulfonyl-containing propanones?
Methodological Answer:
Chiral auxiliaries or asymmetric catalysis are viable:
- Organocatalysis: Proline-derived catalysts induce enantioselectivity in α-sulfonylation steps (up to 85% ee reported for epoxy-propanones) .
- Chiral Sulfonyl Sources: Use (–)-menthol-based sulfonating agents to impart stereochemistry.
- Dynamic Kinetic Resolution: Combine Pd-catalyzed allylic sulfonation with chiral ligands (e.g., BINAP). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
